molecular formula C28H27N3O2 B2474219 3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide CAS No. 1116037-21-8

3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide

Cat. No.: B2474219
CAS No.: 1116037-21-8
M. Wt: 437.543
InChI Key: OGKWWHSDGFCVTH-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at the 2-position with a 4-methylphenyl group, at the 4-position with a morpholine ring, and at the 6-position with a 3-methylbenzamide moiety. Its molecular formula is approximately C₂₉H₂₇N₃O₂, with a molecular weight of ~449.55 g/mol. Quinoline-morpholine hybrids are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and receptor antagonism .

Properties

IUPAC Name

3-methyl-N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c1-19-6-8-21(9-7-19)26-18-27(31-12-14-33-15-13-31)24-17-23(10-11-25(24)30-26)29-28(32)22-5-3-4-20(2)16-22/h3-11,16-18H,12-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKWWHSDGFCVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC(=C4)C)C(=C2)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Morpholine Introduction: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.

    Benzamide Formation: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving quinoline derivatives.

    Industrial Applications: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The quinoline core can interact with nucleic acids or proteins, while the morpholine and benzamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues are selected based on shared quinoline, morpholine, or benzamide motifs (Table 1).

Table 1: Comparative Analysis of Quinoline Derivatives
Compound Name Structure Molecular Weight (g/mol) Biological Activity Key Features
Target Compound 3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide ~449.55 Inferred antiproliferative/receptor modulation C4 morpholine, C6 benzamide, C2 4-methylphenyl
Compound A N-(quinolin-2-yl)benzamide ~288.34 Antiproliferative (HCT-116, MCF-7, SK-BR3) C2 benzamide, no morpholine
Compound B 4-(6-amidoquinolin-2-yl)morpholine ~313.38 MCH1R antagonist (obesity target) C2 morpholine, C6 amide
Compound C 4-(quinolin-4-yl)morpholine ~230.30 Antibacterial C4 morpholine, minimal substitutions
Example 173 (S,E)-N-(4-(4-(3-fluorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(morpholin-4-yl)-but-2-enamide 658.10 Not specified (patent example) Complex C4/C6 substitutions, morpholine side chain

Key Observations

Substitution Position Matters :

  • The target compound’s C6 benzamide and C4 morpholine distinguish it from Compound A (C2 benzamide) and Compound B (C2 morpholine). Positional differences significantly alter receptor binding; e.g., C4 morpholine in the target may enhance solubility compared to C2-substituted analogues .
  • Compound C’s simpler structure (C4 morpholine only) shows antibacterial activity, suggesting that additional substituents (e.g., benzamide in the target) could modulate specificity toward eukaryotic targets .

Molecular Weight and Drug-Likeness :

  • The target compound (~449.55 g/mol) adheres to Lipinski’s rule of five (molecular weight <500), unlike Example 173 (658.10 g/mol), which may face bioavailability challenges .

Biological Activity Trends :

  • Compound A demonstrates that C2 benzamides exhibit antiproliferative effects, while the target’s C6 benzamide could influence potency or target selectivity due to steric or electronic effects .
  • Compound B highlights the role of C2/C4 morpholine placement in receptor antagonism, suggesting the target’s C4 morpholine may favor MCH1R or similar targets .

Biological Activity

3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide, with the CAS number 1116037-21-8, is a synthetic compound that has garnered attention for its potential biological activity. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • Molecular Formula : C28_{28}H27_{27}N3_3O2_2
  • Molecular Weight : 437.5 g/mol
  • Structure : The compound features a quinoline core substituted with a morpholine group and a methylphenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer pathways. Preliminary studies suggest that this compound may function as an inhibitor of certain kinases or transcription factors that play critical roles in tumor proliferation and survival.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)Reference
MCF-7 (breast cancer)0.65
A549 (lung cancer)1.47
U-937 (leukemia)0.76

These values indicate that this compound exhibits potent activity, comparable to established chemotherapeutics like doxorubicin.

Apoptosis Induction

Flow cytometry assays have shown that this compound induces apoptosis in treated cancer cells in a dose-dependent manner. This suggests that the mechanism of action may involve the activation of apoptotic pathways, leading to cell death in malignant tissues.

Case Studies and Research Findings

  • Study on MCF-7 and A549 Cells :
    • A study evaluated the cytotoxic effects of the compound on MCF-7 and A549 cells, revealing IC50_{50} values of 0.65 µM and 1.47 µM respectively. The study concluded that the compound significantly inhibits cell proliferation and induces apoptosis through mitochondrial pathways .
  • Mechanistic Insights :
    • Further mechanistic studies indicated that the compound may inhibit critical signaling pathways associated with cancer progression, such as those involving MYC and other oncogenes. This was evidenced by downregulation of MYC expression in treated cells .
  • Comparative Studies :
    • Comparative analyses with other derivatives showed that modifications in the structure could enhance or diminish biological activity. For instance, introducing electron-donating groups (EDGs) improved cytotoxicity, while electron-withdrawing groups (EWGs) reduced it .

Q & A

Q. What synthetic strategies are recommended for the laboratory-scale preparation of 3-methyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoline core. Key steps include:

  • Quinoline ring construction : Cyclization of substituted anilines with carbonyl compounds under acidic conditions (e.g., Friedländer synthesis) .
  • Morpholine incorporation : Nucleophilic substitution or Buchwald–Hartwig amination to introduce the morpholin-4-yl group at the 4-position of the quinoline ring .
  • Benzamide coupling : Amide bond formation between the quinoline intermediate and 3-methylbenzoyl chloride using coupling agents like HATU or DCC in anhydrous DMF .
    Optimize yields by controlling temperature (80–120°C), solvent polarity, and catalyst loading (e.g., Pd catalysts for cross-coupling) .

Q. How can researchers validate the structural purity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., morpholine protons at δ 3.6–3.8 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

  • In vitro kinase assays : Test inhibition of kinases (e.g., EGFR, PI3K) due to structural similarity to quinoline-based kinase inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Microbial susceptibility testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies?

  • Dose-response validation : Repeat assays with tighter concentration gradients to confirm dose-dependent effects .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
  • Structural analogs comparison : Synthesize derivatives (e.g., morpholine replaced with piperazine) to isolate activity-contributing moieties .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) for 1–4 weeks .
  • LC-MS stability monitoring : Track degradation products (e.g., hydrolyzed amide bonds or oxidized morpholine) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) to assess metabolic susceptibility .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Fragment-based design : Replace the 3-methylbenzamide group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents .
  • Molecular docking : Simulate binding poses with target proteins (e.g., PARP-1) using AutoDock Vina to prioritize synthetic targets .
  • Comparative bioassays : Test derivatives against primary and secondary assays to correlate substituent effects with potency .

Q. What strategies mitigate synthetic challenges in scaling up the compound for preclinical studies?

  • Flow chemistry : Optimize continuous flow synthesis for high-yield, low-impurity production of intermediates .
  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., solvent ratio, catalyst loading) affecting yield .
  • Purification automation : Implement flash chromatography or crystallization robots to streamline isolation .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in NMR data between synthetic batches?

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks to confirm connectivity .
  • Spiking experiments : Add authentic reference standards to confirm peak assignments .

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • ANOVA with post-hoc tests : Compare activity across derivatives (p < 0.05 significance threshold) .
  • Principal component analysis (PCA) : Corrogate structural features with bioactivity trends .

Advanced Applications

Q. What in vivo models are appropriate for evaluating pharmacokinetic and toxicity profiles?

  • Rodent PK studies : Administer via IV/PO routes to measure AUC, Cₘₐₓ, and t₁/₂ .
  • Toxicogenomics : Assess liver/kidney toxicity via RNA-seq of treated animals .
  • Xenograft models : Test antitumor efficacy in immunocompromised mice with patient-derived tumors .

Q. How can computational modeling guide the optimization of this compound’s bioavailability?

  • ADMET prediction : Use SwissADME or ADMETlab to forecast solubility, permeability, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate membrane penetration (e.g., blood-brain barrier) with CHARMM force fields .

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